mle protein - 144515-64-0

mle protein

Catalog Number: EVT-1519835
CAS Number: 144515-64-0
Molecular Formula: C45H67N11O10
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MLE protein synthesis estimates are derived from ribosome profiling data, which provides insights into the translation process at a molecular level. Ribosome profiling involves sequencing ribosome-protected mRNA fragments to quantify how many proteins are being synthesized at any given time. This method allows researchers to classify proteins based on their synthesis rates and understand their functional roles within cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of MLE protein can be analyzed through several methodologies:

  1. Ribosome Profiling: This technique captures the translation of mRNA into proteins by sequencing ribosome-protected fragments. It provides quantitative data on protein synthesis rates across different genes in a genome-wide context .
  2. Cell-Free Protein Expression Systems: These systems, such as those using wheat germ extract or rabbit reticulocyte lysate, allow for in vitro synthesis of proteins without the constraints of living cells. They can be optimized for various conditions to enhance yield and facilitate the study of complex proteins .
  3. Chemical Kinetic Methods: These methods utilize analytical expressions derived from ribosome profiling data to estimate translation rates without extensive simulations, making them efficient for studying protein synthesis dynamics .
Molecular Structure Analysis

Structure and Data

The structural analysis of MLE protein focuses on its amino acid composition and folding characteristics. Proteins are composed of polypeptide chains that fold into specific three-dimensional structures essential for their function. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to elucidate these structures.

  • Amino Acid Composition: The specific sequence of amino acids determines the protein's structure and function.
  • Folding Patterns: Proper folding is critical for activity; misfolded proteins can lead to dysfunction and disease.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in MLE protein synthesis primarily include:

  1. Translation: The process where ribosomes synthesize proteins by translating mRNA sequences into polypeptide chains.
  2. Post-Translational Modifications: After synthesis, proteins may undergo various modifications (e.g., phosphorylation, glycosylation) that affect their activity and stability.

These reactions are influenced by factors such as the availability of amino acids, energy supply (ATP), and the cellular environment.

Mechanism of Action

Process and Data

The mechanism of action for MLE protein involves several steps:

  1. Initiation: The ribosome assembles around the mRNA template.
  2. Elongation: Amino acids are sequentially added to the growing polypeptide chain based on the codon sequence in mRNA.
  3. Termination: The completed polypeptide is released when a stop codon is reached.

Quantitative measurements during these processes reveal insights into how efficiently proteins are synthesized under different conditions, helping to establish a relationship between nutrient availability and metabolic demands .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies widely depending on the specific protein; typically measured in kilodaltons (kDa).
  • Solubility: Influenced by amino acid composition; some proteins are soluble while others aggregate.

Chemical Properties

  • Stability: Affected by pH, temperature, and ionic strength; stability assays help determine optimal storage conditions.
  • Reactivity: Proteins can interact with various ligands, influencing their biological activity.

Data from studies indicate that typical protein concentrations in cells range around 0.14 g/mL, with significant variability based on cell type and growth conditions .

Applications

Scientific Uses

MLE protein synthesis estimates have numerous applications in scientific research:

  1. Cancer Research: Understanding how cancer cells regulate protein synthesis can reveal potential therapeutic targets .
  2. Metabolic Studies: Analyzing how different nutrients affect protein production aids in understanding metabolic pathways.
  3. Biotechnology: Optimizing protein expression systems enhances the production of recombinant proteins for therapeutic use.
Introduction to MLE Protein Research

Definitional Scope: Biological vs. Computational Contexts

The Maleless (MLE) protein exemplifies how a single molecular entity is studied through complementary biological and computational lenses. In biological contexts, MLE is defined as an RNA helicase enzyme essential for X-chromosome dosage compensation in Drosophila melanogaster. It specifically localizes to hundreds of sites on the male X chromosome, where it remodels ribonucleoprotein complexes to enable twofold transcriptional upregulation of X-linked genes [1]. Structurally, MLE contains seven conserved domains belonging to the DExH-box helicase superfamily, which utilize ATP hydrolysis to unwind RNA secondary structures [1] [4].

Computational approaches redefine MLE through abstracted representations:

  • Embedding vectors from protein language models (e.g., ESM-1b, ProtT5) that encode MLE's sequence into numerical features capturing structural and functional properties [4]
  • 3Di structural alphabets that discretize MLE's tertiary interactions for rapid homology detection via tools like Foldseek [8]
  • Coevolutionary signatures inferred from multiple sequence alignments (MSAs) to predict RNA-binding residues and functional domains [9]

Table 1: Contrasting Biological and Computational Perspectives on MLE

AspectBiological ContextComputational Context
Primary DefinitionRNA helicase binding male X chromosomeVector representation in latent space
Key FeaturesHelicase domains, X-chromosome localizationEmbedding dimensions, attention weights
Analysis MethodsChromatin immunoprecipitation, mutagenesisProtein language models, structural alignment
Functional InsightDosage compensation mechanismEvolutionary constraints prediction
Data SourcesExperimental validation (e.g., ChIP-seq)AlphaFoldDB, Pfam MSAs

Historical Evolution of MLE Terminology in Molecular Biology

The conceptualization of MLE has evolved significantly since its initial characterization:

  • Early genetic studies (1991) identified maleless (mle) as a male-specific lethal mutation and defined its protein product as a transcriptional regulator of the X chromosome. Seminal work demonstrated MLE's male-specific association with polytene X chromosomes via immunofluorescence, establishing its role in dosage compensation [1].
  • Molecular redefinition (1993–1997) shifted terminology to emphasize MLE's enzymatic function, with biochemical studies confirming its ATP-dependent RNA helicase activity. This period saw MLE described as a "DExH-box helicase" based on conserved motifs shared with viral helicases [1] [7].
  • Genomic era revisions recast MLE as part of conserved RNA helicase families (e.g., Upf1-like helicases) through comparative genomics. Phylogenetic analyses revealed homology with mammalian RNA helicases involved in splicing regulation, expanding MLE's functional classification beyond dosage compensation [3] [7].
  • Computational reintegration now frames MLE as a sequence-structure-function paradigm in machine learning. Contemporary studies leverage MLE's well-characterized biology to benchmark protein structure prediction (e.g., in Foldseek) and language model performance [4] [8] [9].

Table 2: Evolution of MLE Terminology in Key Publications

Time PeriodDominant TerminologyDefining CharacteristicsTechnological Drivers
1991–1995Chromatin-associated regulatorX-chromosome binding, male-specific functionImmunofluorescence microscopy
1995–2005ATP-dependent RNA helicaseHelicase domain characterization, enzymatic activity assaysRecombinant protein purification
2005–2015DExH-box helicase familyPhylogenetic classification, domain architecture analysisComparative genomics
2015–PresentProtein language model inputEmbedding features, coevolutionary constraintsDeep learning, structure prediction

Properties

CAS Number

144515-64-0

Product Name

mle protein

Molecular Formula

C45H67N11O10

Synonyms

mle protein

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